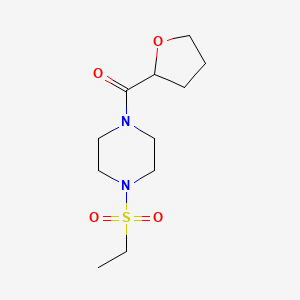![molecular formula C25H21FN2O4 B5492745 N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B5492745.png)
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA belongs to the class of compounds known as peptidomimetics, which are synthetic compounds designed to mimic the structure and function of peptides. In
作用機序
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine works by binding to specific enzymes and receptors in the body, thereby modulating their activity. In cancer cells, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine induces apoptosis by activating the caspase pathway, which is responsible for the programmed cell death. In the brain, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been shown to have a wide range of biochemical and physiological effects, depending on the target enzyme or receptor. In cancer cells, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine induces apoptosis and inhibits cell growth. In the brain, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine modulates the activity of neurotransmitters, leading to changes in mood, behavior, and other physiological processes. N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has also been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
One advantage of using N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine in lab experiments is its high potency and specificity, which allows for precise modulation of target enzymes and receptors. However, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine is also highly toxic and can have off-target effects, which may complicate data interpretation. Additionally, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine is a synthetic compound that may not fully mimic the structure and function of endogenous peptides, which may limit its applicability in certain studies.
将来の方向性
There are many future directions for N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine research, including the development of new drugs that target specific enzymes and receptors, the identification of new biochemical and physiological effects, and the exploration of its potential applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine, which may inform its clinical use in the future.
In conclusion, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and specificity make it a valuable tool for studying the role of enzymes and receptors in various physiological processes. However, its toxicity and off-target effects must be carefully considered in the design and interpretation of lab experiments. Further research is needed to fully understand the potential of N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine in drug discovery, cancer research, and neuroscience.
合成法
The synthesis of N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine involves a multistep process that requires expertise in organic chemistry. The first step involves the synthesis of 4-fluorocinnamic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-benzoylphenylalanine to form the N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine molecule.
科学的研究の応用
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. In drug discovery, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been used as a lead compound in the development of new drugs that target specific enzymes and receptors. In cancer research, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroscience, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been used to study the role of certain neurotransmitters in the brain.
特性
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c26-20-13-11-18(12-14-20)15-21(27-23(29)19-9-5-2-6-10-19)24(30)28-22(25(31)32)16-17-7-3-1-4-8-17/h1-15,22H,16H2,(H,27,29)(H,28,30)(H,31,32)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGIHOUIQZNXJX-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5492663.png)
![1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5492671.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5492674.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5492681.png)

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B5492705.png)
![1-[(2-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5492713.png)
![ethyl [4-(1-naphthylmethyl)-1-piperazinyl]acetate](/img/structure/B5492725.png)

![2-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5492753.png)
![N-(4-methylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5492757.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5492759.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5492760.png)
